molecular formula C13H18ClNO3S2 B2873592 1-(3-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE CAS No. 1448054-43-0

1-(3-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE

Cat. No.: B2873592
CAS No.: 1448054-43-0
M. Wt: 335.86
InChI Key: NUNAVFMUAJNTJQ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]methanesulfonamide is a synthetic specialty chemical offered for research and development purposes. This compound features a methanesulfonamide core, a functional group known for its prevalence in medicinal chemistry and drug discovery . Its structure integrates a 3-chlorophenyl group, a common motif that can influence a molecule's electronic properties and binding affinity, and a unique (3-methoxythiolan-3-yl)methyl moiety, which combines a thiolane heterocycle with a methoxy substituent . The presence of both sulfonamide and heterocyclic structures in a single molecule makes it a compound of interest for investigating structure-activity relationships, particularly in the exploration of enzyme inhibition and receptor modulation. Researchers may utilize this chemical as a building block in organic synthesis or as a lead compound for the development of novel bioactive molecules. It is intended for in-vitro studies in controlled laboratory environments only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S2/c1-18-13(5-6-19-10-13)9-15-20(16,17)8-11-3-2-4-12(14)7-11/h2-4,7,15H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNAVFMUAJNTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNS(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE typically involves multiple steps, including the formation of the chlorophenyl group, the methoxytetrahydrothiophenyl group, and the methanesulfonamide group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(3-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.

Scientific Research Applications

This compound has potential applications in several areas of scientific research, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying specific biochemical pathways or as a potential therapeutic agent. In medicine, it could be investigated for its pharmacological properties and potential use in drug development. In industry, it may be utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in a biological context, the compound may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Structure : A phthalimide derivative with a 3-chlorophenyl substituent (Fig. 1, ).
  • Key Differences :
    • Lacks the sulfonamide group and thiolane ring present in the target compound.
    • Contains a cyclic imide moiety, which is pivotal in polymer synthesis (e.g., polyimides) .
  • Functional Implications :
    • The imide group enables high thermal stability, making it suitable for industrial applications, whereas the target compound’s sulfonamide and thiolane groups may prioritize bioactivity or solubility.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structure : Features a pyrazole core with a 3-chlorophenylsulfanyl substituent and trifluoromethyl group ().
  • Key Differences :
    • Replaces the sulfonamide with a sulfanyl (S–) linkage and incorporates a trifluoromethyl group, enhancing lipophilicity.
    • The aldehyde group at position 4 may confer reactivity distinct from the target compound’s methoxythiolan group.
  • Functional Implications :
    • The trifluoromethyl and sulfanyl groups could enhance metabolic stability compared to the target’s methoxythiolan and sulfonamide motifs .

N-(3-(Dimethylamino)propyl)tridecafluorohexanesulfonamide Monohydrochloride

  • Structure: A fluorinated sulfonamide with a dimethylaminopropyl side chain ().
  • Key Differences: Contains a highly fluorinated alkyl chain, increasing hydrophobicity and chemical inertness. The dimethylaminopropyl group may confer cationic character under physiological conditions, unlike the neutral thiolan-methyl group in the target compound.

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Potential Applications
1-(3-Chlorophenyl)-N-[(3-Methoxythiolan-3-yl)methyl]methanesulfonamide Methanesulfonamide 3-Chlorophenyl, 3-methoxythiolan-3-ylmethyl Medicinal chemistry, enzyme inhibition
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Chlorophenyl Polymer synthesis, thermal materials
5-(3-Chlorophenylsulfanyl)-pyrazole Pyrazole 3-Chlorophenylsulfanyl, trifluoromethyl Agrochemicals, bioactive agents
Tridecafluorohexanesulfonamide Fluorinated sulfonamide Tridecafluorohexyl, dimethylaminopropyl Surfactants, fluoropolymers

Research Findings and Limitations

  • Structural Insights :
    • The 3-chlorophenyl group is a common motif across all compared compounds, suggesting its role in enhancing aromatic interactions or steric effects.
    • Sulfonamide derivatives (target compound and ) exhibit modularity in substituent design, enabling tailored physicochemical properties.
  • Gaps in Evidence: No direct pharmacological or synthetic data for the target compound are provided, limiting mechanistic comparisons.

Biological Activity

1-(3-Chlorophenyl)-N-[(3-Methoxythiolan-3-yl)methyl]methanesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's structure suggests possible interactions with various biological targets, making it a subject of interest in drug discovery.

  • Molecular Formula : C₁₃H₁₄ClN₃O₂S
  • Molecular Weight : 301.78 g/mol
  • InChIKey : ZIHIUFZFPMILIG-VMPREFPWSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways. Sulfonamides generally act by mimicking p-aminobenzoic acid (PABA), thus inhibiting the bacterial synthesis of folic acid. This mechanism can be extrapolated to understand the potential effects of this compound in various biological systems.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis. For instance, studies have shown that sulfonamide derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

Recent studies have indicated that sulfonamide derivatives can also exhibit anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various tissues.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that a related sulfonamide derivative reduced inflammation markers in a mouse model of arthritis, suggesting potential therapeutic applications for inflammatory diseases.

Anticancer Activity

Emerging evidence suggests that certain sulfonamides can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell survival.

  • Research Findings :
    • A study demonstrated that a structurally similar sulfonamide compound inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.
    • Another study highlighted its potential to enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential and safety of this compound. Preliminary data suggest:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in body tissues.
  • Metabolism : Primarily metabolized by hepatic enzymes.
  • Excretion : Excreted mainly via urine as metabolites.

Toxicological studies indicate a favorable safety profile at therapeutic doses; however, further studies are required to fully elucidate the long-term effects and potential toxicity.

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